5-Methyl-2-phenyl-1,3-benzothiazole
Description
Significance of Benzothiazole (B30560) Scaffolds in Medicinal Chemistry and Material Science
The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. jchemrev.combenthamscience.com This characteristic has led to the development of a wide array of benzothiazole-containing compounds with diverse pharmacological activities. These include anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and antiviral properties, among others. nih.govtandfonline.compharmascholars.comjchemrev.combenthamscience.com The versatility of the benzothiazole ring allows for various substitutions at different positions, enabling chemists to fine-tune the compound's biological activity. benthamscience.comnih.gov For instance, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been shown to be particularly important for enhancing biological effects. benthamscience.com
In the realm of material science, benzothiazole derivatives are valued for their luminescent and electronic properties. nih.govmdpi.comrsc.orgacs.org They are investigated for applications in organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, and as components of organic solar cells. nih.govmdpi.comrsc.orggoogle.com The electron-deficient nature of the benzothiazole unit, combined with its high photostability and large Stokes shifts, makes it an attractive building block for creating advanced materials. nih.gov
Overview of the Research Landscape of 5-Methyl-2-phenyl-1,3-benzothiazole and its Derivatives
Research into this compound and its derivatives is multifaceted, exploring both its biological potential and its utility in materials science.
Medicinal Chemistry Research:
In the field of medicinal chemistry, derivatives of 2-phenyl-1,3-benzothiazole are actively being synthesized and evaluated for their therapeutic properties. Studies have shown that these compounds can exhibit significant anticancer activity. tandfonline.comnih.govnih.govtandfonline.com For example, certain fluorinated 2-phenylbenzothiazoles have demonstrated potent and selective antiproliferative activity against human cancer cell lines. tandfonline.com The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes or cellular pathways crucial for cancer cell survival and proliferation. tandfonline.comnih.gov
Furthermore, the antimicrobial potential of benzothiazole derivatives is a significant area of investigation. nih.govmdpi.comresearchgate.net Researchers are designing and synthesizing new benzothiazole-based compounds to combat drug-resistant bacteria and fungi. nih.govmdpi.com The structural modifications on the benzothiazole core play a crucial role in determining the spectrum and potency of their antimicrobial activity. nih.gov
Material Science Research:
In material science, the focus is on harnessing the unique photophysical properties of 2-phenyl-1,3-benzothiazole derivatives. mdpi.comrsc.orgacs.orgresearchgate.net These compounds often exhibit fluorescence and are being explored as fluorescent probes for various applications, including cellular imaging. nih.govmdpi.com The introduction of different functional groups to the 2-phenyl-1,3-benzothiazole core can modulate their absorption and emission characteristics, allowing for the design of materials with specific optical properties. rsc.orgacs.org
Moreover, the electron-accepting nature of the benzothiazole moiety makes it a valuable component in the design of materials for organic electronics. rsc.orgresearchgate.netrsc.org Donor-acceptor polymers incorporating benzothiadiazole derivatives have shown promise in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net Research is ongoing to synthesize new benzothiazole-based materials with improved charge transport properties and power conversion efficiencies for next-generation electronic devices. rsc.orggoogle.com
Table 1: Investigated Activities of 2-Phenyl-1,3-benzothiazole Derivatives
| Research Area | Investigated Activity | Key Findings |
| Medicinal Chemistry | Anticancer | Certain derivatives show potent antiproliferative activity against various cancer cell lines. tandfonline.comnih.govnih.govtandfonline.com |
| Antimicrobial | Derivatives exhibit activity against a range of bacteria and fungi. nih.govmdpi.comresearchgate.net | |
| Anti-inflammatory | Modifications to the scaffold can enhance anti-inflammatory properties. psu.edumdpi.com | |
| Anticonvulsant | Some derivatives have shown significant anticonvulsant effects. psu.edu | |
| Material Science | Luminescence | Derivatives are explored as fluorescent probes and for use in OLEDs. nih.govmdpi.comrsc.orgacs.org |
| Organic Electronics | Used as electron-acceptor units in polymers for OFETs and OPVs. rsc.orggoogle.comresearchgate.netrsc.org |
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-10-7-8-13-12(9-10)15-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRWUZNDHHSHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Pathways for 5 Methyl 2 Phenyl 1,3 Benzothiazole and Its Analogues
Traditional Synthetic Routes and Optimizations
Traditional methods for synthesizing benzothiazoles have been the foundation for more advanced techniques. These routes often involve condensation reactions and catalyzed cyclodehydration, which have been optimized over time to enhance their efficacy.
Condensation Reactions Utilizing o-Aminothiophenol Derivatives with Carbonyl Compounds
The most common and established method for synthesizing 2-substituted benzothiazoles is the condensation of o-aminothiophenol or its derivatives with various carbonyl compounds such as aldehydes, carboxylic acids, or acyl chlorides. ekb.egmdpi.comwikipedia.org For the synthesis of 5-Methyl-2-phenyl-1,3-benzothiazole, 4-methyl-2-aminothiophenol is reacted with benzaldehyde.
The reaction mechanism is believed to initiate with the nucleophilic attack of the amino group of the o-aminothiophenol derivative on the carbonyl carbon of the aldehyde. ekb.eg This is followed by an intramolecular cyclization involving the thiol group, which attacks the intermediate, leading to a hydroxybenzothiazolidine ring. nih.gov Subsequent dehydration, often facilitated by heat or a catalyst, results in the formation of the stable aromatic benzothiazole (B30560) ring. nih.gov
Several catalysts have been employed to improve the efficiency of this condensation reaction. Acetic acid has been used as a catalyst in a simple and effective mortar-pestle grinding method. ekb.eg Another approach involves the use of CO2 in methanol (B129727), which forms alkyl carbonic acid in situ, catalyzing the reaction. ekb.eg
Catalyzed Cyclodehydration Approaches
Catalyzed cyclodehydration is a key step in many traditional benzothiazole syntheses, often following the initial condensation. This step involves the removal of a water molecule from the cyclized intermediate to form the aromatic benzothiazole ring. nih.gov Various catalysts have been developed to facilitate this process under milder conditions and with higher yields.
Polyphosphoric acid (PPA) has been widely used as both a catalyst and a dehydrating agent in these reactions, often requiring high temperatures. nih.gov Research has shown that condensing 4-substituted-2-aminothiophenols with various carboxylic acids in the presence of PPA can produce 2-substituted-5-methylbenzothiazoles. nih.gov
More recent advancements have focused on developing more efficient and environmentally friendly catalysts. For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) has been used to catalyze the condensation of 2-aminothiophenol (B119425) with aldehydes at room temperature, providing excellent yields in a short time. nih.govmdpi.com Similarly, SnP2O7 has been reported as a novel heterogeneous catalyst for this condensation, offering high yields and very short reaction times. nih.gov The use of silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) under solvent-free conditions is another example of a greener catalytic approach. nih.gov
Advanced and Green Chemistry Synthetic Protocols
In recent years, there has been a significant shift towards the development of advanced and environmentally benign synthetic methods. These "green" protocols for the synthesis of this compound and its analogues focus on reducing reaction times, energy consumption, and the use of hazardous materials.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering high atom economy and procedural simplicity by combining three or more reactants in a single step. mdpi.comresearchgate.net These reactions are particularly effective for synthesizing complex heterocyclic compounds like benzothiazoles. researchgate.net
For the synthesis of 2-arylbenzothiazoles, a three-component reaction involving haloanilines, arylacetic acids or benzyl (B1604629) chlorides, and elemental sulfur has been developed. nih.gov This method is catalyzed by copper acetate (B1210297), tolerates a wide range of functional groups, and is scalable. nih.gov Another example is the reaction of nitroarenes, alcohols, and sulfur powder, which yields 2-substituted benzothiazoles through a sequence of nitro reduction, C-N condensation, and C-S bond formation. organic-chemistry.org These one-pot syntheses often proceed without the need for isolating intermediates, thereby streamlining the process and reducing waste. researchgate.netnih.gov
Ultrasound-Assisted Synthetic Strategies in Aqueous Media
The application of ultrasound irradiation in organic synthesis has gained considerable attention as a green chemistry technique. researchgate.netresearchgate.net Sonication can significantly accelerate reaction rates, improve yields, and often allows for the use of environmentally benign solvents like water. researchgate.netnih.gov
The synthesis of 2-aryl benzothiazoles has been successfully achieved by the condensation of o-aminothiophenol with aromatic aldehydes in an aqueous medium under ultrasound irradiation. researchgate.net One study reported the use of ammonium (B1175870) nickel sulphate as a novel catalyst for this reaction in water, highlighting the eco-friendly nature and simple workup of the procedure. researchgate.net Another efficient method involves the use of sulphated tungstate (B81510) as a catalyst under solvent-free ultrasound irradiation at room temperature, resulting in excellent yields. ekb.eg These ultrasound-assisted strategies offer a significant reduction in reaction times and energy consumption compared to conventional heating methods. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a popular method for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating. nih.govscielo.bryoutube.com This technique has been extensively applied to the synthesis of benzothiazole derivatives. tandfonline.comias.ac.in
The condensation of 2-aminothiophenol with aldehydes can be efficiently carried out under microwave irradiation. tandfonline.com In some procedures, the reaction is performed on a solid support like silica (B1680970) gel or montmorillonite, with or without a catalyst such as p-toluenesulfonic acid. tandfonline.com The use of microwave heating can reduce reaction times from hours to minutes. nih.gov For instance, the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and hydroxy aromatic aldehydes in ethanol under microwave irradiation showed a 25-fold reduction in reaction time and a 12-20% increase in yield compared to conventional methods. scielo.br Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions or in green solvents like glycerol, further enhancing its environmental credentials. nih.govproquest.com
Research Findings on Synthetic Methodologies
| Synthetic Method | Reactants | Catalyst/Conditions | Key Advantages |
| Traditional Condensation | 4-methyl-2-aminothiophenol, Benzaldehyde | Acetic acid, Mortar-pestle | Simplicity, Good functional group tolerance ekb.eg |
| Catalyzed Cyclodehydration | o-Aminothiophenol derivatives, Carboxylic acids | Polyphosphoric Acid (PPA) | Established method nih.gov |
| One-Pot Multicomponent Reaction | Haloanilines, Arylacetic acids, Sulfur | Copper acetate | High atom economy, Scalable nih.gov |
| Ultrasound-Assisted Synthesis | o-Aminothiophenol, Aromatic aldehydes | Ammonium nickel sulphate, Water | Eco-friendly, Shorter reaction times researchgate.net |
| Microwave-Assisted Synthesis | 2-Aminothiophenol, Aldehydes | p-Toluenesulfonic acid, Silica gel | Rapid, High yields tandfonline.com |
Nanoparticle-Catalyzed Methods
The use of nanoparticle catalysts offers significant advantages in the synthesis of benzothiazole derivatives, including high efficiency, reusability, and often milder reaction conditions. A notable example involves the use of piperazine (B1678402) immobilized on nano-ZnO-sulfuric acid (PINZS) as a powerful and reusable nanocatalyst. oiccpress.comdntb.gov.ua This heterogeneous catalyst has been successfully employed in the eco-friendly synthesis of various benzothiazole and benzimidazole (B57391) derivatives. oiccpress.comdntb.gov.ua The reactions, which can be carried out in shorter time frames (7–45 minutes) and result in high yields (up to 98%), benefit from the ease of catalyst separation and recovery. oiccpress.com The PINZS catalyst's efficacy has been confirmed through various analytical techniques, including XRD, TGA, FT-IR, FESEM, and EDX analysis. oiccpress.com
Another approach utilizes a BINAM–Cu(II) complex as an efficient catalyst for the intramolecular coupling cyclization of N-(2-chlorophenyl) benzothioamide, affording benzothiazole derivatives under mild conditions. indexcopernicus.com Furthermore, palladium acetate immobilized on a hierarchical MFI zeolite-supported ionic liquid has demonstrated high activity and recyclability as a catalyst for Suzuki reactions, a key step in the functionalization of the benzothiazole core. oiccpress.com
Solvent-Free and Environmentally Benign Techniques
In line with the principles of green chemistry, several solvent-free and environmentally friendly methods for synthesizing benzothiazole derivatives have been developed. nih.gov One such method involves the microwave-assisted condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), without the need for an additional solvent or catalyst. organic-chemistry.org This protocol is noted for the recyclability of the ionic liquid. organic-chemistry.org
Another clean and efficient approach utilizes microwave irradiation over NaY zeolite for the synthesis of various substituted benzothiazoles. tsijournals.com This method is characterized as being fast, low-cost, and environmentally benign. tsijournals.com Additionally, a catalyst- and additive-free, three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur has been developed, where DMSO acts as the oxidant in the cyclization reaction. nih.gov This novel method achieves the formation of multiple C–S and C–N bonds. nih.gov The use of water as a solvent has also been explored, for instance, in the one-step synthesis of benzothiazole-2-thiols from 2-aminothiophenols and tetramethylthiuram disulfide (TMTD), which proceeds with excellent yields and a broad substrate scope without the need for metal catalysts or ligands. rsc.org
| Method | Catalyst/Reagent | Conditions | Key Advantages |
| Microwave-assisted condensation | 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) | Solvent-free, microwave irradiation | Recyclable ionic liquid, no additional catalyst |
| Microwave-assisted synthesis | NaY zeolite | Solvent-free, microwave irradiation | Fast, low-cost, environmentally benign |
| Three-component one-pot reaction | Elemental sulfur, DMSO (oxidant) | Catalyst- and additive-free | High atom economy, formation of multiple bonds |
| One-step synthesis in water | Tetramethylthiuram disulfide (TMTD) | Water solvent | Metal/ligand-free, excellent yields |
| Condensation with H₂O₂/HCl | H₂O₂/HCl | Ethanol, room temperature | Efficient, uses a common oxidizing agent system |
| Condensation with NH₄Cl | NH₄Cl | Methanol-water, room temperature | Recyclable catalyst, mild conditions |
Reaction Mechanism Elucidation
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new analogues. The formation of the benzothiazole ring typically involves key steps such as nucleophilic attack, Schiff base formation, and subsequent cyclization.
Nucleophilic Attack and Schiff Base Intermediate Formation
The synthesis of 2-substituted benzothiazoles often commences with the condensation of an ortho-aminothiophenol with an aldehyde or a related carbonyl compound. researchgate.net A proposed mechanism suggests that a catalyst like ammonium chloride (NH₄Cl) can activate the aldehyde through hydrogen bonding. nih.gov This activation promotes the nucleophilic attack of the amino group of 2-aminobenzenethiol on the carbonyl carbon of the aldehyde. nih.gov This initial attack leads to the formation of a Schiff base intermediate. tsijournals.com The formation of this intermediate is a critical step, and its presence has been confirmed by spectroscopic methods such as IR and ¹H NMR, which show the disappearance of the –NH₂ band and the appearance of a C=N band and a characteristic –N=CH proton signal, respectively. tsijournals.com
Intramolecular Oxidative Cyclization Pathways
Following the formation of the initial intermediate, the next crucial step is an intramolecular cyclization to form the thiazole (B1198619) ring. Several pathways for this cyclization have been reported. One common method involves the intramolecular oxidative cyclization of thioformanilides. indexcopernicus.com Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can facilitate this cyclization at ambient temperature by proceeding through a thiyl radical. indexcopernicus.com
Another well-established method is the Jacobson synthesis, which involves the cyclization of thiobenzamides. researchgate.net This can be promoted by various oxidizing agents. researchgate.net A novel, metal-free approach utilizes iodine as both an electrophilic reagent and an oxidant to mediate the intramolecular oxidative cyclization of 2-(styrylthio)anilines. organic-chemistry.org The proposed mechanism for this reaction involves the activation of the substrate by iodine, followed by nucleophilic addition, elimination of HI, and isomerization of the olefin. organic-chemistry.org Similarly, iodine-catalyzed oxidative cyclization of β-ketothioamides has been shown to produce a diverse library of benzothiazole derivatives. publish.csiro.auresearchgate.net This reaction can proceed through a dearomatization step via intramolecular nucleophilic substitution to form a key intermediate, which then aromatizes to yield the final product. publish.csiro.au
Strategic Functionalization and Derivatization for Novel Analogues
The functionalization and derivatization of the benzothiazole core are key to developing novel analogues with tailored properties. The 2-position of the benzothiazole ring is a particularly active site for modification. researchgate.net
A common strategy involves the condensation of 2-aminothiophenols with various carboxylic acids, acyl chlorides, or nitriles to introduce diverse substituents at the 2-position. researchgate.net For instance, a series of novel benzothiazole derivatives have been synthesized from 2-(4-aminophenyl) benzothiazol-5-ol using catalyzed condensation methods with various acyl chlorides. jetir.org
Furthermore, the benzothiazole nucleus itself can be modified. For example, regioselective iridium-catalyzed C–H borylation allows for the introduction of boryl groups at the C5 or C4 and C6 positions of the 2,1,3-benzothiadiazole (B189464) (BTD) core. acs.orgdiva-portal.org These borylated intermediates are versatile building blocks for further functionalization through ipso-substitution and other cross-coupling reactions. acs.orgdiva-portal.org This methodology provides a systematic way to introduce substituents at various positions on the benzenoid ring, which has traditionally been challenging. diva-portal.org The development of methods for creating BTD-based arynes further expands the possibilities for derivatization. acs.orgdiva-portal.org
Advanced Spectroscopic and Structural Elucidation Methodologies in Research for 5 Methyl 2 Phenyl 1,3 Benzothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance spectroscopy is the most powerful technique for determining the precise structure of 5-Methyl-2-phenyl-1,3-benzothiazole in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the exact placement of the methyl group and the connectivity of the aromatic rings can be confirmed.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment. For this compound, the signals can be assigned based on expected chemical shifts and coupling constants derived from analogous structures like 2-phenylbenzothiazole (B1203474) and other methylated derivatives.
Aromatic Protons: The protons on the benzothiazole (B30560) core and the phenyl ring resonate in the aromatic region, typically between δ 7.0 and 8.2 ppm. The proton at the C4 position is expected to appear as a singlet or a narrow doublet due to the adjacent methyl group at C5. The protons at C6 and C7 will exhibit doublet or doublet of doublets patterns based on their coupling with adjacent protons. The five protons of the 2-phenyl group will appear as a multiplet.
Methyl Protons: A characteristic singlet signal for the methyl group (CH₃) protons is expected to appear in the upfield region, typically around δ 2.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum for this compound would show 14 distinct signals, corresponding to each carbon atom in the molecule.
Thiazole (B1198619) Carbon: The C2 carbon, where the phenyl group is attached, is highly deshielded and appears significantly downfield, often in the range of δ 165-170 ppm.
Aromatic Carbons: The carbons of the benzene (B151609) and phenyl rings resonate between δ 120 and 155 ppm. The presence of the electron-donating methyl group at C5 will slightly shield this carbon and influence the shifts of adjacent carbons (C4, C6, and C7a).
Methyl Carbon: The carbon of the methyl group will produce a signal in the aliphatic region, typically around δ 21-22 ppm.
The following table provides expected chemical shift values for this compound, inferred from data reported for the closely related compound 2-(p-tolyl)benzothiazole. rsc.org
| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Methyl (on C5) | ~2.5 (s, 3H) | ~21.5 |
| Phenyl H (ortho) | ~8.0 (m, 2H) | ~127.5 |
| Phenyl H (meta, para) | ~7.5 (m, 3H) | ~129.0, ~131.0 |
| Benzothiazole H4 | ~7.9 (s, 1H) | ~122.7 |
| Benzothiazole H6 | ~7.3 (d, 1H) | ~128.0 |
| Benzothiazole H7 | ~7.8 (d, 1H) | ~121.4 |
| Benzothiazole C2 | - | ~167.0 |
| Benzothiazole C4 | - | ~122.7 |
| Benzothiazole C5 | - | ~135.4 |
| Benzothiazole C6 | - | ~128.0 |
| Benzothiazole C7 | - | ~121.4 |
| Benzothiazole C3a | - | ~135.2 |
| Benzothiazole C7a | - | ~152.3 |
| Phenyl C (ipso) | - | ~133.8 |
| Phenyl C (ortho) | - | ~127.5 |
| Phenyl C (meta) | - | ~129.0 |
| Phenyl C (para) | - | ~130.7 |
Note: Data are estimated based on spectral analysis of related benzothiazole structures. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the molecular formula C₁₄H₁₁NS.
The molecular weight of this compound is 225.2 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 225.
The fragmentation pattern provides structural clues. For the parent compound, 2-phenylbenzothiazole (m/z 211), a major fragment is observed at m/z 108, corresponding to the benzonitrile (B105546) cation [C₇H₄N]⁺, and another at m/z 135 for the benzothiazole cation [C₇H₅NS]⁺. nist.gov A similar fragmentation pathway is expected for the 5-methyl derivative.
Expected Fragmentation Pattern:
[M]⁺: The molecular ion at m/z = 225.
[M-H]⁺: Loss of a hydrogen radical, m/z = 224.
[M-CH₃]⁺: Loss of the methyl radical, leading to a peak at m/z = 210.
Further Fragmentation: Cleavage of the bond between the C2 carbon and the phenyl ring can lead to characteristic fragments like the p-tolyl isocyanide cation or the 5-methylbenzothiazole (B1590879) cation.
| Ion | Proposed Structure/Fragment | Expected m/z |
| [C₁₄H₁₁NS]⁺˙ | Molecular Ion | 225 |
| [C₁₄H₁₀NS]⁺ | Loss of H radical | 224 |
| [C₁₃H₈NS]⁺ | Loss of CH₃ radical | 210 |
| [C₈H₇N]⁺˙ | p-Tolylnitrile radical cation | 117 |
| [C₈H₇NS]⁺˙ | 5-Methylbenzothiazole radical cation | 149 |
Note: This table is predictive and based on established fragmentation patterns for benzothiazole derivatives.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
IR and UV-Vis spectroscopy offer complementary information regarding the functional groups and electronic structure of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic vibrational modes of the functional groups within the molecule. The spectrum of this compound would exhibit several key absorption bands. Data from the parent compound 2-phenylbenzothiazole shows characteristic peaks that can be used for comparison. nist.gov
C=N Stretch: A strong absorption band around 1590-1610 cm⁻¹ is characteristic of the C=N stretching vibration within the thiazole ring.
Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1580 cm⁻¹ region correspond to the C=C stretching vibrations of the fused benzene and phenyl rings.
Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹) are due to the stretching vibrations of the C-H bonds on the aromatic rings.
Aliphatic C-H Stretch: Stretching vibrations for the methyl group's C-H bonds are expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene rings appear in the fingerprint region (690-900 cm⁻¹), providing information about the substitution pattern.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3030 - 3080 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=N Stretch (Thiazole) | 1590 - 1610 |
| Aromatic C=C Stretch | 1450 - 1580 |
| Aromatic C-H Bending | 690 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule. Benzothiazole derivatives are known to be fluorescent and exhibit distinct absorption spectra. niscpr.res.in The spectrum of this compound, typically measured in a solvent like methanol (B129727) or ethanol (B145695), is expected to show strong absorption bands. These absorptions are due to π → π* and n → π* electronic transitions within the extensive conjugated system formed by the fused aromatic rings. The parent benzothiazole ring system shows absorption maxima around 252 nm and 286-294 nm. nist.gov The extended conjugation with the phenyl group at the C2 position shifts these absorptions to longer wavelengths (bathochromic shift). For 2-phenylbenzothiazole derivatives, strong absorptions are typically observed in the 330-340 nm range. niscpr.res.in
Computational and Quantum Chemical Investigations of 5 Methyl 2 Phenyl 1,3 Benzothiazole
Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometry of molecules. researchgate.net By employing functionals like B3LYP and basis sets such as 6-311++G(d,p), researchers can accurately predict molecular geometries, bond lengths, and bond angles. researchgate.net
In a study of related 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives, the optimized C-C bond lengths in the phenyl ring were found to be in the range of 1.3776 Å to 1.4786 Å. nih.gov The introduction of substituents was shown to affect the relative stability of the compounds. researchgate.net For 5-Methyl-2-phenyl-1,3-benzothiazole, the methyl group would likely lead to a slight redistribution of electron density within the benzothiazole (B30560) core.
Table 1: Predicted Geometric Parameters for a Methyl-Substituted Phenylbenzothiazole Derivative
| Parameter | Predicted Value (Å or °) |
|---|---|
| C-C (phenyl ring) | 1.3776 - 1.4786 |
| C-H (methyl group) | ~1.09 |
| C-S | ~1.77 |
| C=N | ~1.34 |
| C-N | ~1.40 |
| Dihedral Angle (Benzothiazole-Phenyl) | Varies |
Note: Data is based on calculations for a structurally related methyl-substituted phenylbenzothiazole derivative.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and electronic properties of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. youtube.com
In benzothiazole derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-accepting regions. libretexts.org For this compound, the HOMO is expected to have significant contributions from the benzothiazole ring and the phenyl group. The electron-donating methyl group at the 5-position would likely raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound.
A study on para-substituted 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives showed that an electron-releasing methyl group resulted in a specific HOMO-LUMO energy gap, influencing its kinetic stability. researchgate.net The HOMO-LUMO gap is a useful parameter for investigating kinetic stability. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for a Methyl-Substituted Phenylbenzothiazole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.9 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.4 |
Note: These are representative values for a related methyl-substituted phenylbenzothiazole derivative and the actual values for this compound may differ.
Electrostatic Potential Surface (MESP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.
In related compounds, MESP analysis has been used to identify the most reactive parts of the molecule. epa.gov For instance, in a study of a different heterocyclic system, the ESP maxima and minima were quantified to understand the molecule's reactivity. researchgate.net
Theoretical Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, including vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). These theoretical predictions are highly valuable for interpreting experimental spectra.
For this compound, theoretical calculations of its vibrational spectrum would help in assigning the characteristic vibrational modes associated with the benzothiazole core, the phenyl group, and the methyl substituent. Similarly, Time-Dependent DFT (TD-DFT) calculations could predict the electronic transitions responsible for its UV-Vis absorption spectrum. In a study of the related compound 5-methyl-2-(p-fluorophenyl)benzoxazole, vibrational frequencies were computed using the Hartree-Fock/6-31G* basis set and compared with experimental FT-IR and FT-Raman spectra. nih.gov
Semi-Empirical Methods for Quantum Chemical Parameter Evaluation (e.g., ZINDO/1)
Semi-empirical methods, such as ZINDO/1 (Zerner's Intermediate Neglect of Differential Overlap), offer a computationally less expensive alternative to ab initio and DFT methods for calculating electronic spectra and other molecular properties, especially for large molecules. researchgate.net These methods are parameterized using experimental data to simplify the calculations.
The ZINDO/S method is particularly well-suited for predicting the electronic absorption spectra of organic dyes and conjugated systems. For a series of donor-acceptor substituted styryl benzothiazoles, ZINDO SOS (Sum-Over-States) calculations have been used to investigate their nonlinear optical properties. researchgate.net Such methods could be applied to this compound to gain insights into its electronic transitions and potential applications in materials science. The calculated results for related benzothiazole derivatives have shown that the substitution pattern significantly influences their nonlinear optical properties. researchgate.net
Biological Activities and Mechanistic Dissection of 5 Methyl 2 Phenyl 1,3 Benzothiazole and Its Derivatives
Anticancer Activities and Molecular Mechanism of Action
Derivatives of 2-phenyl-1,3-benzothiazole, including the 5-methyl substituted variant, have demonstrated notable anticancer properties through several mechanisms of action.
Inhibition of Topoisomerase II Activity
Benzothiazole (B30560) derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα, an essential enzyme in regulating DNA topology during replication and transcription. researchgate.netesisresearch.org Studies on a series of benzothiazole derivatives showed that they all acted as inhibitors of human topoisomerase IIα. researchgate.netesisresearch.org One particularly effective derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), exhibited a very low IC50 value of 39 nM. researchgate.netbilkent.edu.tr Mechanistic studies suggest that these compounds are not DNA intercalators or topoisomerase poisons but rather catalytic inhibitors that likely interact directly with the enzyme, potentially at its DNA-binding or catalytic site, thereby preventing the binding of DNA to the enzyme. researchgate.netesisresearch.orgbilkent.edu.tr
Induction of Apoptosis in Cancer Cell Lines
A primary mechanism for the anticancer effect of benzothiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. frontiersin.orgnih.gov Novel benzothiazole derivatives have been shown to trigger the mitochondrial intrinsic pathway of apoptosis. frontiersin.orgnih.gov This process involves the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane integrity, and the release of cytochrome C, which activates a cascade of caspases leading to cell death. nih.govsemanticscholar.org For example, a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was demonstrated to induce apoptosis in colorectal cancer cells through this mitochondrial pathway. nih.gov Furthermore, some 1,3-thiazole analogues have been found to significantly increase both early and late-stage apoptosis in MCF-7 breast cancer cells. mdpi.com The induction of apoptosis is a key therapeutic goal, as it restores a natural process of cell elimination that is often deregulated in cancer. nih.gov
DNA Interaction and Binding Modalities
The interaction with DNA is another critical aspect of the anticancer activity of benzothiazole compounds. Some derivatives act as DNA minor groove-binding agents. researchgate.netesisresearch.org This binding modality can interfere with DNA replication and transcription processes. The binding of these compounds to the minor groove of DNA has been proposed as a mechanism that contributes to their topoisomerase II inhibitory action. researchgate.netesisresearch.org Additionally, certain 2,5-disubstituted furan (B31954) benzothiazole derivatives have been shown to bind effectively within the minor groove of AT-rich DNA sequences. nih.gov The incorporation of positively charged amidine groups into the benzothiazole structure can enhance this DNA binding, directing the molecule to the electronegatively charged DNA. nih.gov
Cytotoxic Effects on Specific In Vitro Cell Models
The cytotoxic effects of 5-Methyl-2-phenyl-1,3-benzothiazole and its derivatives have been evaluated against a range of human cancer cell lines, demonstrating significant antiproliferative activity.
Derivatives have shown effectiveness against various cancer cell lines, including those for pancreatic cancer and paraganglioma. nih.gov For instance, compounds have been tested at concentrations from 3 to 24 µM, showing dose-dependent inhibition of cell proliferation. nih.gov In studies on colorectal cancer (CRC) cells, a novel benzothiazole derivative (BTD) exhibited an IC50 of approximately 7.5 μM after 48 hours of treatment and inhibited cell proliferation in a time- and concentration-dependent manner. frontiersin.org
Substituted 2-phenylbenzothiazoles have also been evaluated for their cytotoxicity against T47D (breast cancer), A549 (lung cancer), and other cell lines. nih.govut.ac.ir One study identified N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide as a potent cytotoxic agent against the T47D cell line. ut.ac.ir Another derivative, compound B7, showed significant inhibition of both AKT and ERK signaling pathways in A431 and A549 cells. nih.gov
The table below summarizes the cytotoxic activity (IC50 values) of selected benzothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Source |
| Benzothiazole Derivative (BTD) | Colorectal Cancer (CRC) | ~7.5 | frontiersin.org |
| 2-phenylbenzothiazole (B1203474) derivative | A549 (Lung) | Not Specified | nih.gov |
| 2-phenylbenzothiazole derivative | T47D (Breast) | Not Specified | ut.ac.ir |
| Benzothiazole derivative 4a | MCF-7 (Breast) | 3.84 | nih.gov |
| Benzothiazole derivative 4e | MCF-7 (Breast) | 6.11 | nih.gov |
| Benzothiazole derivative 8a | MCF-7 (Breast) | 10.86 | nih.gov |
| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) | Not Specified (Target: Topo IIα) | 0.039 | researchgate.net |
Antimicrobial and Antifungal Efficacy
Beyond their anticancer properties, benzothiazole derivatives are recognized for their broad-spectrum antimicrobial and antifungal activities. nih.govmdpi.comnih.govresearchgate.net
Activity against Gram-Positive and Gram-Negative Bacterial Strains
Benzothiazole derivatives have demonstrated efficacy against a variety of bacterial pathogens, including both Gram-positive and Gram-negative strains.
Gram-Positive Bacteria (e.g., Staphylococcus aureus) : Many synthesized benzothiazole derivatives show considerable activity against Staphylococcus aureus. nih.govmedipol.edu.tr Some compounds have exhibited antibacterial activity comparable to standard drugs like ampicillin (B1664943) and sulfadiazine. nih.govmedipol.edu.tr For example, certain derivatives showed potent activity against S. aureus with Minimum Inhibitory Concentrations (MIC) as low as 8 μg/mL, which was more effective than the reference drug triclocarban (B27905) (MIC = 16 μg/mL). nih.gov The introduction of specific substituents, such as halogens, on the benzothiazole ring has been shown to enhance this activity. medipol.edu.treurekaselect.com
Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) : Activity against Gram-negative bacteria like E. coli and P. aeruginosa has also been reported, although it can be more variable. nih.govnih.gov Some derivatives have shown good activity against E. coli, with MIC values as low as 78.125 µg/mL. nih.gov However, efflux pumps in Gram-negative bacteria can be a major factor contributing to reduced activity. acs.org Despite this, certain compounds have demonstrated significant potency; for instance, a benzothiazole derivative showed an MIC of 0.5 μg/mL against Acinetobacter baumannii and 8 μg/mL against P. aeruginosa. acs.org Another study found that specific benzothiazolylthiazolidin-4-one derivatives were highly effective against a resistant strain of P. aeruginosa, with MIC values of 0.06 mg/mL, outperforming ampicillin. nih.gov
The table below presents the antimicrobial activity (Minimum Inhibitory Concentration - MIC) of various benzothiazole derivatives against selected bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC | Source |
| Benzothiazole derivative 133 | S. aureus | 78.125 µg/mL | nih.gov |
| Benzothiazole derivative 133 | E. coli | 78.125 µg/mL | nih.gov |
| Benzothiazole derivative 83b/83c | S. aureus | 8 µg/mL | nih.gov |
| Benzothiazole compound 1 | A. baumannii | 0.5 µg/mL | acs.org |
| Benzothiazole compound 1 | P. aeruginosa | 8 µg/mL | acs.org |
| Benzothiazolylthiazolidin-4-one 18 | Resistant P. aeruginosa | 0.06 mg/mL | nih.gov |
| Benzothiazole derivative 16c | S. aureus | 0.025 mM | nih.gov |
Antifungal Spectrum (e.g., Candida albicans, Aspergillus niger)
Derivatives of the benzothiazole scaffold have demonstrated notable antifungal properties against a range of opportunistic fungal pathogens. Mixed molecules that incorporate both pyrazole (B372694) or pyrazolinone and benzothiazole moieties have shown activity against Candida albicans and Aspergillus niger. ijper.org The specific structure of the derivative plays a crucial role in its antifungal efficacy. For instance, compounds featuring a para-bromo group on a phenyl ring attached to the pyrazolinone component are noted for their activity. ijper.org
The development of novel antifungal agents is critical due to the rise of drug-resistant fungal infections. nih.gov In this context, derivatives such as phenyl(2H-tetrazol-5-yl)methanamine have been synthesized and evaluated for their activity against C. albicans and A. niger. nih.gov Furthermore, studies on isoxazolidine (B1194047) derivatives have shown potent antifungal activity against various fungi, with notable effectiveness against Trichophyton species and moderate activity against Aspergillus fumigatus and Candida albicans. cabidigitallibrary.org While many benzothiazole derivatives are known fungicides, such as the commercial product 2-thiocyanomethylthio-benzothiazole (TCMTB-60), research continues to explore new structures with improved and more specific activities. nih.gov
One study focused on methyl 3,5-dinitrobenzoate (B1224709), a related aromatic compound, which, when formulated as a nanoemulsion, showed significant fungicidal effects against C. albicans strains. nih.gov This highlights the potential for formulation strategies to enhance the efficacy of these compounds.
Interactive Table: Antifungal Activity of a Benzothiazole-Related Derivative against Candida albicans
Below are the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for Methyl 3,5-dinitrobenzoate (MDNB) and its nanoemulsion form against various strains of C. albicans.
| Compound/Strain | MIC (mM) | MFC (mM) | MFC/MIC Ratio |
| MDNB vs C. albicans ATCC 90028 | 0.55 | 2.21 | 4 |
| MDNB-NE vs C. albicans ATCC 90028 | 0.55 | 1.10 | 2 |
| MDNB vs C. albicans PLA1 | 0.55 | 2.21 | 4 |
| MDNB-NE vs C. albicans PLA1 | 0.27 | >2.21 | >8.1 |
| Data sourced from a study on methyl 3,5 dinitrobenzoate, a compound with structural similarities relevant to the broader class of aromatic antifungals. nih.gov |
Inhibition of Specific Microbial Molecular Targets (e.g., Dialkylglycine Decarboxylase, DNA Gyrase)
A primary mechanism for the antimicrobial action of benzothiazole derivatives is the inhibition of DNA gyrase and the related enzyme, topoisomerase IV. nih.govbrc.hu These type IIA topoisomerases are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. brc.hu Benzothiazole-based compounds have been developed as ATP-competitive inhibitors of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.govbrc.hu
Systematic exploration of the benzothiazole chemical space has led to the development of potent inhibitors. For example, replacing an oxalyl moiety with acetyl, urea, or glycine (B1666218) derivatives can result in compounds with E. coli gyrase inhibitory activity in the low nanomolar range. acs.orgnih.gov The addition of a carboxylic acid group at position 6 and a benzyloxy substituent at position 4 of the benzothiazole scaffold yielded a potent gyrase inhibitor with excellent activity against Gram-positive bacteria. diva-portal.org Further optimization of this lead compound led to derivatives with improved activity against key ESKAPE pathogens. diva-portal.org
While Dialkylglycine Decarboxylase is a potential target for antimicrobial agents, the predominant focus of research for this class of benzothiazoles has been on DNA gyrase.
Interactive Table: DNA Gyrase and Topoisomerase IV Inhibition by Benzothiazole Derivatives
This table presents the half-maximal inhibitory concentrations (IC₅₀) of various benzothiazole derivatives against bacterial enzymes.
| Compound | Target Enzyme | IC₅₀ (nM) |
| Compound 1 | E. coli DNA Gyrase | 0.8 |
| Compound 1 | A. baumannii DNA Gyrase | < 10 |
| Compound 1 | P. aeruginosa DNA Gyrase | < 10 |
| Compound 1 | E. coli Topoisomerase IV | 352 |
| Compound 1 | A. baumannii Topoisomerase IV | 64 |
| Compound 1 | P. aeruginosa Topoisomerase IV | 235 |
| Compound 16a | E. coli DNA Gyrase | 110 ± 50 |
| Compound 16a | S. aureus DNA Gyrase | 1500 ± 600 |
| Data compiled from studies on advanced benzothiazole-based DNA gyrase inhibitors. nih.govdiva-portal.org |
Anti-inflammatory and Analgesic Properties
Modulation of Inflammatory and Oxidative Stress Pathways
Benzothiazole derivatives have been widely investigated for their anti-inflammatory and analgesic properties. ijper.orgnih.gov A key mechanism underlying these effects is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are central to the inflammatory cascade. ijper.orgnih.gov By blocking these enzymes, benzothiazole compounds can effectively reduce inflammation.
For example, a series of 5-methyl-2-phenylthiazole (B2815521) derivatives demonstrated moderate to good anti-inflammatory and analgesic activities with low ulcerogenicity compared to the standard drug diclofenac (B195802) sodium. researchgate.net Similarly, newly synthesized benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties showed significant in vivo anti-inflammatory and analgesic effects. nih.gov Structure-activity relationship studies reveal that electron-withdrawing groups like -F, -Br, and -NO2 often confer greater activity than electron-donating groups. ijper.org Some compounds have shown high selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with traditional NSAIDs. ijper.org The antioxidant properties of these compounds also contribute to their anti-inflammatory profile by mitigating oxidative stress, a known factor in inflammatory diseases. nih.gov
Interactive Table: Anti-inflammatory Activity of Benzothiazole Derivatives
The table shows the percentage inhibition of carrageenan-induced rat paw edema by selected benzothiazole derivatives at different time points.
| Compound | Inhibition at 1 hr (%) | Inhibition at 2 hr (%) | Inhibition at 3 hr (%) |
| 17c | 72 | 76 | 80 |
| 17i | 64 | 73 | 78 |
| G10 (4-amino) | - | 67.88 | - |
| **G9 (4-NO₂) ** | - | 54.79 | - |
| Data from in vivo studies on benzothiazole derivatives. nih.govpreprints.org |
Anti-tubercular Activity and Target Validation
Inhibition of Mycobacterium tuberculosis Strains (e.g., H37Rv)
The benzothiazole scaffold is a cornerstone in the development of new agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. nih.gov Hybrid molecules combining benzothiazole and pyrimidine (B1678525) moieties have yielded compounds with high potency against the drug-sensitive H37Rv strain and various multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govresearchgate.net
For instance, compounds designated 5c and 15, from a series of benzothiazole-pyrimidine hybrids, demonstrated minimum inhibitory concentrations (MIC) as low as 0.24 µg/mL against the H37Rv strain. nih.govresearchgate.net These compounds also retained significant activity against resistant strains. nih.gov Another study on nitrobenzothiazinone (BTZ) congeners identified derivatives with potent activity against H37Rv (MIC 0.03–0.12 μg/mL) and drug-resistant clinical isolates. nih.gov
Interactive Table: Anti-tubercular Activity of Benzothiazole Derivatives
This table summarizes the Minimum Inhibitory Concentration (MIC) of various derivatives against M. tuberculosis H37Rv and resistant strains.
| Compound | Mtb Strain | MIC (µg/mL) |
| 5c | H37Rv (ATCC 25177) | 0.24 |
| 15 | H37Rv (ATCC 25177) | 0.24 |
| 5b | H37Rv (ATCC 25177) | 0.49 |
| 12 | H37Rv (ATCC 25177) | 0.98 |
| 5c | MDR TB (ATCC 35822) | 0.98 |
| 15 | MDR TB (ATCC 35822) | 1.95 |
| 9a | H37Rv | 0.12 |
| 9d | H37Rv | 0.06 |
| 9a-d | Drug-Resistant Strains | 0.03 - 0.25 |
| Data from studies on benzothiazole-pyrimidine hybrids and nitrobenzothiazinone congeners. nih.govresearchgate.netnih.gov |
Molecular Targeting of Essential Mycobacterial Enzymes (e.g., DprE1)
A critical molecular target for the anti-tubercular action of many benzothiazole derivatives is the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). vlifesciences.com DprE1 is a vital flavoenzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinogalactan. nih.govvlifesciences.com Inhibition of this enzyme disrupts cell wall formation, leading to bacterial death. nih.gov This makes DprE1 one of the most promising targets for new tuberculosis drugs. vlifesciences.com
Benzothiazole derivatives, particularly benzothiazinones (BTZs), act as suicidal inhibitors of DprE1. nih.gov They form a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme, leading to its irreversible inactivation. nih.govvlifesciences.com Compounds like BTZ043, PBTZ169 (Macozinone), and the benzothiazolyl derivative TCA1 are well-documented inhibitors of DprE1. vlifesciences.complos.org The high selectivity and potent activity of these compounds underscore the value of targeting DprE1 in the fight against tuberculosis. nih.govvlifesciences.com
Antioxidant Properties and Radical Scavenging Mechanisms
The antioxidant capabilities of this compound and its derivatives are a significant area of research, with various in vitro assays employed to quantify their potential to neutralize harmful free radicals. These compounds, belonging to the broader class of benzothiazoles, are recognized for their diverse pharmacological activities, including antioxidant effects. mdpi.comnih.gov The core structure of benzothiazole is considered a versatile scaffold in medicinal chemistry due to its ability to participate in a range of biological interactions. mdpi.com
In Vitro Assays for Antioxidant Potential (e.g., DPPH, FRAP)
The evaluation of antioxidant activity is commonly performed using established in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netnih.gov
The DPPH assay is a widely utilized, rapid, and straightforward method for assessing the radical scavenging ability of compounds. researchgate.net It operates on the principle of a hydrogen atom transfer from an antioxidant molecule to the stable DPPH radical, resulting in the reduction of the violet-colored DPPH to a yellow-colored non-radical form. nih.govderpharmachemica.com The change in absorbance, typically measured at 517 nm, is proportional to the radical scavenging activity of the tested compound. nih.govderpharmachemica.com For instance, a study on novel thiazolyl-polyphenolic compounds demonstrated their capacity to scavenge DPPH radicals, with their efficacy quantified by determining the half-maximal inhibitory concentrations (IC50). mdpi.com Similarly, research on other benzothiazole derivatives has confirmed their DPPH radical scavenging potential. mdpi.comresearchgate.net
The FRAP assay assesses the ability of a compound to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions in the presence of 2,4,6-tripyridyl-s-triazine (TPTZ). nih.gov This electron transfer-based assay is conducted at an acidic pH of 3.6, and the formation of the ferrous-TPTZ complex results in a blue-colored solution, with the absorbance measured at 593 nm. mdpi.comnih.gov The results are often expressed as Trolox equivalents, a water-soluble analog of vitamin E. semanticscholar.org Studies on various benzothiazole and thiazole (B1198619) derivatives have utilized the FRAP assay to provide a comprehensive understanding of their antioxidant capacity under different conditions. mdpi.comnih.gov
The antioxidant activity of these compounds is often attributed to the presence of specific structural features, such as hydroxyl groups on the phenyl ring, which can readily donate a hydrogen atom to a radical species. For example, compounds with a 3,4-dihydroxyl group or a 2,4-dihydroxyl group on the benzylidene ring have shown strong DPPH radical-scavenging efficacy. mdpi.com The position of these hydroxyl groups can significantly influence the antioxidant activity. mdpi.com
Table 1: In Vitro Antioxidant Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Assay | Activity Metric | Result | Source |
| Thymol hybrid ethyl-2-(4-hydroxy-5-isopropyl-2-methylphenyl)benzo[d]thiazole-3(2H)-carboxylate | ABTS | IC50 | 133.70 ± 10 µM | researchgate.net |
| Thymol hybrid methyl-2-(4-hydroxy-5-isopropyl-2-methylphenyl)benzo[d]thiazole-3(2H)-carboxylate | ABTS | IC50 | 157.50 ± 10 µM | researchgate.net |
| Compound with 3,4-dihydroxyl group | DPPH | Scavenging Activity | 77% | mdpi.com |
| Compound with 2,4-dihydroxyl group | DPPH | Scavenging Activity | 51% | mdpi.com |
| Compound 7j (2,3,4-trihydroxybenzylidene fragment) | RP Assay | Antioxidant Activity | Higher than ascorbic acid and Trolox | mdpi.com |
| Compound 7k (2,4,6-trihydroxybenzylidene fragment) | RP Assay | Antioxidant Activity | Higher than ascorbic acid and Trolox | mdpi.com |
This table is interactive. You can sort and filter the data.
Neuroprotective Effects and Associated Pathways
Benzothiazole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases due to their potential neuroprotective effects. nih.gov The multifactorial nature of conditions like Alzheimer's disease has spurred the development of multi-target-directed ligands (MTDLs), and the benzothiazole scaffold is considered a privileged structure in this regard. nih.gov
One of the key compounds in this class is Riluzole (2-amino-6-trifluoromethoxy benzothiazole), an FDA-approved drug for amyotrophic lateral sclerosis (ALS) that has demonstrated neuroprotective properties. nih.govnih.gov Its mechanisms of action include blocking voltage-gated sodium channels, non-competitively inhibiting NMDA receptors, and inhibiting the release of glutamate. nih.gov
Recent research has focused on designing novel benzothiazole derivatives with multifaceted activities. For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed as multifunctional agents for Parkinson's disease. semanticscholar.org A representative compound from this series, 3h, not only exhibited potent and selective monoamine oxidase B (MAO-B) inhibitory activity but also showed significant antioxidant effects, metal-chelating ability, and the capacity to cross the blood-brain barrier. semanticscholar.org Importantly, compound 3h demonstrated good neuroprotective effects in a dose-dependent manner and also possessed anti-neuroinflammatory properties. semanticscholar.org
Another study explored thiazole-carboxamide derivatives as negative allosteric modulators of AMPA receptors, which are crucial for synaptic plasticity and learning. mdpi.com By inhibiting AMPA receptor-mediated currents and enhancing deactivation rates, these compounds show potential for neuroprotection against excitotoxicity, a common pathological process in many neurological disorders. mdpi.com Specifically, the compound TC-2, which features a thiazole-4-carboxamide (B1297466) core linked to a 4-methoxyphenyl (B3050149) group and a 3,4,5-trimethoxyphenyl group, was identified as a potent inhibitor of AMPA receptor subunits. mdpi.com
Furthermore, some benzothiazole derivatives have been investigated for their ability to interact with amyloid fibrils, a hallmark of Alzheimer's disease. nih.gov The 2-(aminophenyl)benzothiazole scaffold, in particular, has shown a high affinity for amyloid structures and has been used to create nanovesicles that can inhibit the formation of Aβ1–42 fibrils. nih.gov
Table 2: Neuroprotective Activity of Selected Benzothiazole and Related Derivatives
| Compound/Derivative | Target/Assay | Observed Effect | Potential Application | Source |
| Riluzole | Voltage-gated sodium channels, NMDA receptors, Glutamate release | Neuroprotection | Amyotrophic Lateral Sclerosis (ALS) | nih.govnih.gov |
| Compound 3h | MAO-B, Antioxidant, Metal chelation | Neuroprotection, Anti-neuroinflammation | Parkinson's Disease | semanticscholar.org |
| TC-2 | AMPA Receptors | Inhibition of receptor-mediated currents, Enhanced deactivation | Neurological disorders with excitotoxicity | mdpi.com |
| 2-(aminophenyl)benzothiazole scaffold | Amyloid fibrils | Inhibition of Aβ1–42 fibril formation | Alzheimer's Disease | nih.gov |
| Compound 5c | Carbonic Anhydrase II inhibition, PC12 cell protection | Neuroprotection | Not specified | researchgate.net |
This table is interactive. You can sort and filter the data.
DNA Cleavage Activity Investigations
The interaction of benzothiazole derivatives with DNA is another area of active investigation, with some compounds showing potential as DNA-targeting agents. These interactions can occur through various mechanisms, including intercalation, minor groove binding, and inhibition of enzymes involved in DNA topology, such as topoisomerases.
Research into benzothiazole derivatives that resemble DNA purine (B94841) bases has revealed their ability to act as human DNA topoisomerase IIα inhibitors. researchgate.net One particular compound, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), was found to be a highly effective inhibitor with an IC50 value of 39 nM. researchgate.net Mechanistic studies indicated that BM3 is not a DNA intercalator but rather a DNA minor groove-binding agent that interacts directly with the DNA topoisomerase IIα enzyme. researchgate.net
In a different context, benzothiazole-based compounds have been developed as bacterial DNA gyrase and topoisomerase IV inhibitors, which are validated targets for antibacterial drug discovery. rsc.orgnih.gov These enzymes are essential for maintaining the correct DNA topology during replication and other cellular processes. rsc.orgnih.gov Optimization of a benzothiazole scaffold led to the development of compound 27, which showed potent inhibition of bacterial gyrase and improved activity against key Gram-negative pathogens. acs.org The interaction of these inhibitors with the enzyme's ATP-binding site has been confirmed by crystal structure analysis. acs.org
Furthermore, some studies have explored the DNA protection capabilities of related heterocyclic compounds. For instance, certain pyrazole derivatives have been evaluated for their ability to protect DNA from oxidative damage. nih.gov While not directly focused on this compound, this research highlights the broader potential of related heterocyclic systems to interact with and protect DNA.
Table 3: DNA Interaction and Related Enzyme Inhibition by Benzothiazole Derivatives
| Compound/Derivative | Target/Mechanism | Activity | Significance | Source |
| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) | Human DNA topoisomerase IIα | IC50 = 39 nM | Potential anticancer agent | researchgate.net |
| Compound 27 (benzothiazole derivative) | Bacterial DNA gyrase | Potent inhibition | Antibacterial agent | acs.org |
| Benzothiazole-based inhibitors | Bacterial DNA gyrase and topoisomerase IV | Inhibition | Antibacterial drug discovery | rsc.orgnih.gov |
| Conjugate 18b | E. coli DNA gyrase and topoisomerase IV | Potent inhibition | Enhanced antibacterial activity | rsc.orgnih.gov |
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Structure Activity Relationship Sar and Molecular Docking Studies
Influence of Substituents on Pharmacological Profiles
The pharmacological activity of 5-Methyl-2-phenyl-1,3-benzothiazole and its analogs is significantly influenced by the nature and position of substituents on both the benzothiazole (B30560) and phenyl rings.
Research on various benzothiazole derivatives has demonstrated that the introduction of specific substituents can enhance their biological activities. For instance, the presence of a chloromethyl group at the para-position of the phenyl ring has been shown to enhance the reactivity of the compound, allowing for covalent interactions with biological targets like enzymes and proteins. This reactivity is a key factor in its observed anticancer and antimicrobial properties.
Studies on a series of benzothiazole-phenyl analogs have revealed that trifluoromethyl groups on the aromatic rings are well-tolerated by target enzymes, particularly when placed at the ortho and para positions. nih.gov However, these substitutions did not necessarily improve metabolic stability. nih.gov In another study, the introduction of a chlorine or fluorine atom to the phenyl ring of a benzoxazole (B165842) derivative, a related heterocyclic compound, was found to decrease its antifungal activity, while the fluorine substitution resulted in a broader spectrum of activity compared to chlorine. mdpi.com
For anti-inflammatory activity, electron-withdrawing groups such as -Cl and -F on the benzothiazole ring attached to a quinazoline (B50416) nucleus have been shown to be important for activity. researchgate.net Conversely, for analgesic and anti-inflammatory properties in other series, electron-releasing groups like -OCH3 on the benzothiazole ring have been found to be beneficial. researchgate.net
The position of the substituent also plays a critical role. For example, in a series of 2-(4-aminophenyl)benzothiazole derivatives, substitutions on the benzothiazole ring have been explored for their impact on anticancer activity. nih.gov
Table 1: Influence of Substituents on the Biological Activity of Benzothiazole Derivatives
| Core Structure | Substituent | Position | Observed Effect |
|---|---|---|---|
| 2-Phenyl-1,3-benzothiazole | -CH2Cl | Phenyl ring (para) | Enhanced reactivity and biological activity. |
| Benzothiazole-phenyl analog | -CF3 | Aromatic rings (ortho, para) | Well-tolerated by target enzymes. nih.gov |
| Benzoxazole derivative | -Cl, -F | Phenyl ring | Decreased antifungal activity. mdpi.com |
| Benzothiazole-quinazoline | -Cl, -F | Benzothiazole ring | Significant for anti-inflammatory activity. researchgate.net |
| Benzothiazole derivative | -OCH3 | Benzothiazole ring (C6) | Good for analgesic and anti-inflammatory activity. researchgate.net |
Correlation between Molecular Conformation and Biological Efficacy
The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its ability to interact with a biological target and elicit a biological response. For benzothiazole derivatives, the planarity and dihedral angles between the benzothiazole ring system and its substituents are critical determinants of efficacy.
The planarity of the benzothiazole moiety is a significant factor in its interaction with various biological targets. For instance, the dihedral angle between the benzothiazole and methoxyphenyl rings in 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole was found to be 8.76°, indicating a moderate degree of planarity which can influence its binding capabilities.
The length of a linker between the benzothiazole and phenyl groups can also impact biological activity. Increasing the linker length has been suggested to enhance binding affinity to DNA, thereby improving anticancer efficacy. This highlights the importance of spatial orientation and distance between key pharmacophoric features for optimal interaction with the target.
Computational Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand (such as a benzothiazole derivative) and its protein target at the molecular level.
Docking studies have been instrumental in elucidating the binding modes of benzothiazole derivatives to various enzymes and receptors. For example, in the context of antifungal activity, docking studies of benzoxazole and benzothiazole derivatives into the active site of a target enzyme revealed that these compounds share very similar binding modes with comparable binding affinities. mdpi.com The predicted binding energies from these studies often correlate well with the experimentally observed inhibitory constants. mdpi.com
In the pursuit of anticonvulsant agents, molecular docking of designed benzothiazole derivatives against GABA-aminotransferase has shown excellent mol dock scores and hydrogen bonding interactions with the amino acid residues of the protein's active site. researchgate.net Similarly, for potential anticancer applications, docking of benzothiazole-thiazole hybrids into the ATP binding site of the p56lck enzyme has provided insights into their binding patterns, identifying competitive inhibitors. biointerfaceresearch.com
Docking studies have also been used to predict the binding of benzothiazole aniline (B41778) conjugated metal-salen complexes to DNA, with negative binding energies indicating that DNA is a plausible target for their anticancer action. nih.gov
Table 2: Examples of Molecular Docking Studies on Benzothiazole Derivatives
| Derivative Class | Target | Key Findings from Docking |
|---|---|---|
| Benzoxazole/Benzothiazole derivatives | Fungal enzyme | Similar binding modes and affinities. mdpi.com |
| Designed benzothiazole derivatives | GABA-aminotransferase | Excellent mol dock scores and H-bond interactions. researchgate.net |
| Benzothiazole-thiazole hybrids | p56lck enzyme | Identification of competitive inhibitors and binding patterns. biointerfaceresearch.com |
| Benzothiazole aniline conjugated metal-salen complexes | DNA | Favorable binding energies suggesting DNA as a target. nih.gov |
Ligand Design Principles Based on SAR Insights
The knowledge gained from SAR and molecular docking studies provides a rational basis for the design of new and improved ligands. These principles guide the strategic modification of the lead compound, this compound, to enhance its desired pharmacological properties.
A key principle in ligand design is the optimization of substituents. SAR studies have shown that introducing electronegative atoms like chlorine or bromine at the para position of the phenyl ring can increase lipophilicity and cytotoxicity, which is a desirable trait for anticancer agents. The replacement of certain moieties with others that can form specific interactions with the target is another strategy. For instance, in the design of SARS-CoV-2 main protease inhibitors, a 3-hydroxy propanone moiety was replaced with a 5-nitrothiazole (B1205993) moiety to enhance interactions with key amino acid residues in the active site. researchgate.net
The principle of structural optimization based on existing inhibitors is also a powerful approach. By identifying the essential pharmacophores of a known inhibitor, new derivatives can be designed to incorporate these features while improving other properties. researchgate.net Furthermore, the benzothiazole scaffold itself is considered a valuable starting point for developing new analogs for protein kinase inhibitors due to its ability to bind to the ATP binding site. biointerfaceresearch.com
The insights from SAR also guide the selection of appropriate linkers to connect different pharmacophoric groups, as the length and flexibility of the linker can significantly influence binding affinity and efficacy. Ultimately, the goal is to design molecules with improved potency, selectivity, and pharmacokinetic profiles.
Advanced Material Science and Photophysical Applications
Luminescence and Fluorescence Properties
Benzothiazole (B30560) derivatives are recognized for their excellent optical properties, largely due to their rigid, planar, and delocalized π-electron systems. stemmpress.com These structural features give rise to notable luminescence and fluorescence, making them a subject of extensive research. niscpr.res.in The fluorescence properties can be tuned by modifying the chemical structure, such as through the introduction of different substituents or by altering the solvent environment and pH. niscpr.res.in
Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process observed in certain benzothiazole derivatives, particularly those with a hydroxyl group positioned ortho to the benzothiazole linkage on the phenyl ring, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT). nih.govnih.gov This process involves the transfer of a proton between a donor and an acceptor site within the same molecule upon photoexcitation. nih.gov
The ESIPT mechanism follows a four-level photochemical cycle (enol → enol* → keto* → keto). rsc.org Upon absorbing light, the initial enol form is excited to its singlet state (enol). In this excited state, the acidity and basicity of the proton donor (e.g., -OH) and acceptor (e.g., nitrogen atom of the thiazole) groups increase, respectively, facilitating an ultrafast proton transfer to form an excited keto tautomer (keto). nih.govnih.gov This keto form is responsible for a characteristic fluorescence emission with a large Stokes shift, meaning there is a significant difference between the absorption and emission wavelengths. rsc.orgrsc.org This large shift is advantageous as it minimizes self-absorption and inner-filter effects. rsc.org Finally, the keto* form relaxes to its ground state (keto) and rapidly reverts to the more stable enol ground state via reverse proton transfer. nih.gov
The efficiency and dynamics of ESIPT are sensitive to factors like solvent polarity and the presence of substituents on the benzothiazole core, which can enhance or modify the process. rsc.orgnih.gov For instance, studies on HBT derivatives show that the intramolecular hydrogen bond, which is crucial for ESIPT, is strengthened in the excited state, promoting the proton transfer. nih.gov
| Compound Family | Phenomenon | Key Characteristics | Reference |
| 2-(2'-hydroxyphenyl)benzothiazole (HBT) Derivatives | ESIPT | Four-level energy cycle (Enol → Enol* → Keto* → Keto). | rsc.org |
| Large Stokes shift due to emission from keto tautomer. | rsc.org | ||
| Proton transfer is ultrafast and promoted by enhanced hydrogen bonding in the excited state. | nih.gov | ||
| Sensitive to solvent polarity and substitution patterns. | rsc.orgnih.gov |
Aggregation-Induced Emission (AIE) is another critical photophysical property observed in some benzothiazole derivatives. Unlike many conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIE-active molecules (AIEgens) are non-emissive or weakly fluorescent when dissolved but become highly luminescent upon aggregation. mdpi.comnih.gov This phenomenon is often attributed to the restriction of intramolecular motions (RIM), such as rotations of molecular rotors, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. nih.gov
For certain benzothiazole derivatives, AIE can be coupled with the ESIPT process. In a study of a specific benzothiazole derivative, the compound was weakly emissive in a pure solvent like THF. However, upon the addition of a poor solvent (water), the formation of nanoaggregates led to a significant enhancement in fluorescence. nih.gov In the solid aggregated state, the ESIPT process can be activated due to stable intramolecular hydrogen bonding, resulting in a "keto-AIE" coupled emission at a longer wavelength (e.g., green emission). nih.gov This aggregation can be confirmed by techniques like Dynamic Light Scattering (DLS), which shows an increase in average particle size, and Scanning Electron Microscopy (SEM), which reveals the morphology of the aggregates. nih.gov
The development of AIE-active benzothiazole derivatives has led to novel fluorescent probes and materials that are highly effective in the solid state or in aggregated systems. nih.govsci-hub.se
| System | Observation | Method | Finding | Reference |
| Benzothiazole derivative in THF/water mixture | Onset of agglomeration | SEM | Spherical aggregates form as water fraction increases. | nih.gov |
| Benzothiazole derivative in THF/water mixture (80% water) | Aggregate size measurement | DLS | Average particle size of 342 nm, a significant increase from 58.77 nm in pure THF. | nih.gov |
| Benzothiazole derivative in solution vs. solid state | Emission characteristics | Fluorescence Spectroscopy | Blue enolic emission in solution (aggregated) and green keto emission in the dried aggregated state. | nih.gov |
Applications in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
The strong luminescence and charge-transporting capabilities of benzothiazole derivatives make them attractive candidates for use in organic electronic devices. researchgate.net They are particularly valued as fluorescent materials and have been incorporated into Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com Benzothiadiazole (BT), a related structure, is a strong electron-accepting unit, and its incorporation into molecules can enhance the electronic properties of the resulting materials for optoelectronic applications. researchgate.net
Derivatives of 2-phenylbenzothiazole (B1203474) serve as important chromophore groups and building blocks for light-emitting materials. mdpi.com Their excellent optical properties are foundational to their use as fluorescent probes and in the fabrication of light-emitting devices. stemmpress.comniscpr.res.in For example, certain benzothiazole derivatives have been successfully utilized in creating white light-emitting devices. niscpr.res.in The tunability of their emission color through chemical modification allows for the development of emitters across the visible spectrum, a crucial requirement for display and lighting technologies.
Development of Chemical Sensors and Biosensors
The inherent fluorescence of the benzothiazole scaffold and its sensitivity to the local environment have been widely exploited in the development of chemical sensors and biosensors. mdpi.com These sensors often operate via mechanisms like ESIPT, AIE, or intramolecular charge transfer (ICT), which are modulated by the presence of a specific analyte. nih.govnih.gov
Benzothiazole-based probes have been designed for the selective detection of a wide range of species, including metal ions, anions, and biologically relevant molecules. mdpi.comacs.org
Metal Ion Sensing: Novel benzothiazole-based chemosensors have been synthesized for the highly selective and sensitive detection of metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺. acs.orgnih.gov These sensors can exhibit a "turn-on" ratiometric fluorescent response or a colorimetric change (e.g., from colorless to yellow) in the presence of the target ion, allowing for both quantitative analysis and visual detection. acs.orgnih.gov
Anion and Molecule Sensing: Probes based on the ESIPT mechanism have been developed to detect fluoride (B91410) ions (F⁻). nih.gov Furthermore, AIE-active benzothiazole probes have been successfully synthesized for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) in living cells. nih.gov These probes can be designed to be highly selective, with fast response times and low cytotoxicity, making them suitable for bioimaging applications, such as monitoring H₂O₂ levels in cancer cells. nih.gov
Role in Photocatalysis and Catalytic Processes
While traditionally, benzothiazoles have been the products of various catalytic reactions, their role as catalysts is an emerging area of research. mdpi.comnih.govmdpi.com The electron-rich nature and stable aromatic structure of the benzothiazole core suggest potential applications in mediating chemical transformations.
Recent studies have highlighted the first applications of 2-(2′-aminophenyl)benzothiazole derivatives in the field of photocatalysis. mdpi.com This development opens up new possibilities for using these compounds to drive chemical reactions using light, offering a green and sustainable alternative to traditional chemical synthesis. Additionally, benzothiazolines, the reduced form of benzothiazoles, have been shown to act as versatile carbanion and radical transfer reagents under visible light-driven conditions, further expanding the catalytic utility of this class of compounds in carbon-carbon bond formation. nih.gov
Potential in Organic Semiconductors
The molecular structure of 2-phenyl-benzothiazole derivatives, characterized by a π-conjugated system, makes them promising candidates for use as organic semiconductors. researchgate.net Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. researchgate.net
The introduction of a benzothiadiazole unit, a strong electron acceptor, into molecular designs is a common strategy to improve the electronic properties of organic materials for such applications. researchgate.net Research into brominated 2-phenyl-1,3-benzothiazole has highlighted its potential in this area, with computational studies predicting favorable electronic properties. The ability to modify the benzothiazole scaffold allows for the fine-tuning of properties like charge carrier mobility and energy levels, which is critical for optimizing the performance of semiconductor devices. mdpi.com
Analytical Methodologies for Detection and Quantification in Research Contexts
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of benzothiazole (B30560) derivatives. When coupled with a Diode Array Detector (DAD), HPLC allows for the quantification of 5-Methyl-2-phenyl-1,3-benzothiazole, especially in samples where the compound is present at moderate to high concentrations. The principle relies on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase that is pumped through the system under high pressure.
For benzothiazoles, reversed-phase HPLC is commonly employed. In this setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govmac-mod.com The addition of a modifier like formic acid to the mobile phase helps to improve peak shape and control the ionization of the analyte, leading to more consistent retention times. nih.govmac-mod.com The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature used for identification, while the area under the chromatographic peak is proportional to its concentration. The purity of synthesized benzothiazole-phenyl analogs can be confirmed using HPLC systems. nih.gov
A typical isocratic elution method might use a constant mobile phase composition, such as 70% acetonitrile and 30% water with 0.1% formic acid, to achieve separation. nih.gov For more complex samples containing multiple compounds with varying polarities, a gradient elution is often preferred, where the proportion of the organic solvent is increased over the course of the analysis.
Table 1: Typical HPLC Parameters for Benzothiazole Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase (e.g., C8 or C18) | mac-mod.com |
| Mobile Phase | Acetonitrile and/or Methanol with Water | nih.govmac-mod.com |
| Modifier | 0.1% Formic Acid | nih.govmac-mod.com |
| Flow Rate | 0.2 - 1.0 mL/min | nih.gov |
| Detector | Diode Array Detector (DAD) or UV | researchgate.net |
| Elution Mode | Isocratic or Gradient | nih.govmac-mod.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Product Identification
For trace-level quantification and confident identification, especially in complex matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. usgs.gov This technique couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. The LC-MS/MS system allows for the analysis of samples with minimal cleanup, which increases robustness and throughput. thermofisher.com
After separation on the LC column, the analyte enters the mass spectrometer's ion source, where it is ionized, typically using electrospray ionization (ESI). usgs.gov The resulting ions are then guided into the first mass analyzer (a quadrupole), which selects for the specific mass-to-charge ratio (m/z) of the parent or precursor ion of this compound. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer.
This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific. mac-mod.com By monitoring a unique precursor-to-product ion transition, the method can accurately detect and quantify the target compound even in the presence of many other co-eluting substances from the matrix. mac-mod.comusgs.gov For robust analysis, typically at least two SRM (Selected Reaction Monitoring) transitions are monitored per compound—one for quantification and another for confirmation. thermofisher.com This approach is essential for applications like monitoring environmental pollutants in wastewater or identifying metabolites in biological fluids. nih.govmac-mod.com
Table 2: Example LC-MS/MS Parameters for Analysis of Benzothiazole Derivatives
| Parameter | Typical Condition | Reference |
|---|---|---|
| LC Column | ACE 3 C8 (50 x 2.1 mm) | mac-mod.com |
| Mobile Phase A | 0.1% formic acid in H₂O | mac-mod.com |
| Mobile Phase B | 0.1% formic acid in Acetonitrile (MeCN) | mac-mod.com |
| Flow Rate | 0.12 mL/min | mac-mod.com |
| Injection Volume | 5 µL | mac-mod.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive | mac-mod.comusgs.gov |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | mac-mod.com |
| Example Transition | Quantifier and Confirmatory ions specific to the analyte | mac-mod.comusgs.gov |
Sample Preparation and Extraction Techniques for Complex Matrices (e.g., environmental samples, biological fluids)
The success of any analytical method for this compound hinges on the effectiveness of the sample preparation and extraction steps. These steps are designed to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument.
For biological fluids , such as in liver microsomal stability assays, a common procedure involves protein precipitation and liquid-liquid extraction. nih.gov The metabolic reaction is typically stopped by adding a cold organic solvent like methanol. nih.gov This denatures the proteins, causing them to precipitate. The mixture is then centrifuged to pellet the solid material, and the supernatant containing the analyte is collected. nih.gov This supernatant may be further concentrated by evaporation under nitrogen and then reconstituted in the mobile phase before injection into the LC-MS system. nih.gov
For environmental water samples , Solid-Phase Extraction (SPE) is a widely used technique. usgs.gov The water sample is passed through a cartridge containing a solid sorbent that retains the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted from the cartridge with a small volume of an organic solvent. This process effectively cleans up the sample and concentrates the analyte. usgs.gov
In the case of environmental solids or semi-solids , such as suspended sediment, sonication-assisted solvent extraction is employed. usgs.gov The sample is mixed with an extraction solvent and subjected to ultrasonic waves, which facilitates the transfer of the analyte from the sample matrix into the solvent.
For complex matrices like foodstuffs (e.g., wine) , a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) approach is often adapted. thermofisher.com This typically involves an initial extraction with acetonitrile, followed by the addition of salts (such as magnesium sulfate (B86663) and sodium chloride) to induce phase separation and remove water. thermofisher.com The sample is then centrifuged, and an aliquot of the acetonitrile supernatant is taken for analysis, sometimes after a final filtration step. thermofisher.com
Table 3: Summary of Sample Preparation Techniques
| Matrix Type | Technique | Key Steps | Reference |
|---|---|---|---|
| Biological Fluids (e.g., Liver Microsomes) | Protein Precipitation & Extraction | 1. Terminate reaction with Methanol. 2. Centrifuge to remove proteins. 3. Evaporate supernatant. 4. Reconstitute in mobile phase. | nih.gov |
| Environmental Water | Solid-Phase Extraction (SPE) | 1. Pass sample through SPE cartridge. 2. Wash cartridge to remove interferences. 3. Elute analyte with solvent. | usgs.gov |
| Foodstuffs (e.g., Wine) | QuEChERS-style Extraction | 1. Extract with Acetonitrile. 2. Add salts for phase separation. 3. Centrifuge. 4. Filter supernatant for analysis. | thermofisher.com |
| Suspended Sediment | Sonication-Assisted Extraction | 1. Mix sample with extraction solvent. 2. Sonicate to facilitate extraction. 3. Separate solvent for analysis. | usgs.gov |
Concluding Remarks and Future Research Perspectives
Current Challenges and Knowledge Gaps in 5-Methyl-2-phenyl-1,3-benzothiazole Research
Despite the progress in understanding and utilizing this compound and its derivatives, several challenges and knowledge gaps remain. A primary hurdle is the development of synthetic methods that are not only efficient but also adhere to the principles of green chemistry. nih.gov While various synthetic routes exist, many still rely on harsh reaction conditions or toxic reagents. nih.gov
Another significant challenge lies in the comprehensive understanding of the structure-activity relationships (SAR). While SAR studies have been conducted on some derivatives, a more systematic exploration is needed to fully map how different substituents on the benzothiazole (B30560) and phenyl rings influence biological activity. nih.gov For instance, while the introduction of trifluoromethyl groups has been explored, their impact on metabolic stability was not as beneficial as anticipated, highlighting a gap in predictive understanding. nih.gov
Furthermore, there is a need for more in-depth studies on the mechanisms of action. For many derivatives, the precise molecular targets and signaling pathways they modulate are not fully elucidated. This lack of mechanistic insight can hinder the development of more potent and selective compounds. A deeper understanding of how these compounds interact with biological targets at a molecular level is crucial for rational drug design.
Finally, issues such as poor solubility and the potential for off-target effects of some derivatives present significant hurdles in their translation to clinical applications. Overcoming these challenges will require innovative formulation strategies and further structural modifications to improve pharmacokinetic and pharmacodynamic profiles.
Emerging Trends and Novel Applications
The field of this compound research is continuously evolving, with several emerging trends pointing towards exciting new applications. One of the most promising areas is the development of multi-target ligands. nih.gov Researchers are increasingly designing benzothiazole derivatives that can simultaneously interact with multiple biological targets, which could lead to more effective treatments for complex diseases like cancer and neurodegenerative disorders. nih.govnih.gov For example, dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) based on the benzothiazole-phenyl structure have shown promise in alleviating inflammatory pain without the side effects associated with traditional analgesics. nih.gov
Another emerging trend is the application of these compounds in the development of diagnostic tools and imaging agents. The benzothiazole scaffold is a key component of Thioflavin-T, a dye used to visualize amyloid fibrils, and this property is being leveraged to design new probes for neurodegenerative diseases. nih.gov
In the realm of materials science, benzothiazole derivatives are being explored for their potential in creating novel organic light-emitting diodes (OLEDs) and fluorescent materials due to their unique electronic and photophysical properties. nih.gov The development of microwave-assisted synthesis and other green chemistry approaches is also a significant trend, aiming to make the production of these compounds more sustainable and environmentally friendly. nih.gov
Directions for Rational Design and Discovery of New Benzothiazole-Based Compounds
Future research will heavily rely on rational design strategies to discover new and improved benzothiazole-based compounds. The integration of computational methods, such as molecular docking and dynamics simulations, will be instrumental in predicting the binding affinities and modes of interaction of new derivatives with their biological targets. researchgate.net This in silico approach can help prioritize compounds for synthesis, thereby saving time and resources.
A key strategy in rational design is bioisosteric replacement, where certain functional groups are replaced with others that have similar physical or chemical properties to enhance the compound's efficacy or reduce toxicity. nih.gov For example, replacing a pyridine (B92270) ring with a benzothiazole scaffold has been a successful strategy in designing novel VEGFR inhibitors for cancer therapy. nih.gov
Furthermore, the creation of hybrid molecules, where the this compound core is combined with other pharmacologically active scaffolds, is a promising avenue for developing drugs with novel mechanisms of action. nih.gov This approach has been successfully used to create hybrids with thiazolidine-2,4-dione and 1,3,4-thiadiazole (B1197879) moieties, resulting in potent anticancer agents. nih.gov
Systematic exploration of the substitution patterns on both the benzothiazole and the phenyl rings is crucial. By methodically introducing different functional groups at various positions, researchers can build a comprehensive SAR database. This will enable the fine-tuning of properties such as potency, selectivity, and metabolic stability, ultimately leading to the discovery of the next generation of benzothiazole-based therapeutics and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
